5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the nicotinamide ring.
Coupling Reaction: Formation of the bond between the nicotinamide and the pyridazinone moiety.
Methylation: Introduction of the methyl group into the pyridazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridazinone ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The bromine atom in the nicotinamide ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the nicotinamide ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying nicotinamide-related pathways.
Medicine
In medicinal chemistry, derivatives of nicotinamide are often explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide would depend on its specific biological target. It might interact with enzymes or receptors involved in nicotinamide metabolism, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, known for its role in NAD+ metabolism.
Bromonicotinamide Derivatives: Other brominated nicotinamide compounds with similar structures.
Pyridazinone Derivatives: Compounds containing the pyridazinone ring, often studied for their biological activities.
Uniqueness
The uniqueness of 5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c1-9-2-3-12(19)18(17-9)5-4-16-13(20)10-6-11(14)8-15-7-10/h2-3,6-8H,4-5H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWXZGYLOZQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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